molecular formula C13H16F3NO3S B2699479 N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1396887-32-3

N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide

Numéro de catalogue B2699479
Numéro CAS: 1396887-32-3
Poids moléculaire: 323.33
Clé InChI: JHDQLZJQZMNSML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide, commonly known as PF-04457845, is a small molecule drug that has been developed as a potential treatment for various neurological disorders. It belongs to the class of drugs known as P2X7 receptor antagonists, which are known to play a crucial role in the regulation of immune responses and inflammation.

Applications De Recherche Scientifique

Photodynamic Therapy Applications

N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide and related benzenesulfonamide derivatives have been explored for their utility in photodynamic therapy, particularly in the treatment of cancer. The synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base has shown promising applications. These compounds possess excellent photophysical and photochemical properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

Research has demonstrated the potential of N-substituted benzenesulfonamides as carbonic anhydrase inhibitors (CAIs). These compounds, which include N-amino-, N-hydroxy-, and N-methoxy-moieties at the sulfonamide zinc binding group, have been studied for their inhibition mechanisms, revealing significant insights into their interaction with human isoform II of carbonic anhydrase (Di Fiore, Maresca, Alterio, Supuran, & De Simone, 2011).

Enzymatic Synthesis Applications

The enantioselective enzymatic processes involving this compound derivatives have been explored for the synthesis of optically active compounds. For instance, the hydrolysis and esterification of N-(cyclohexylcarbamoyl)-benzenesulfonamides using lipase Amano P from Pseudomonas sp. demonstrated the potential for enantioselective synthesis of pharmaceutical intermediates, showcasing the versatility of benzenesulfonamides in enzymatic reactions (Akita, Kurashima, Nozawa, Kawana, Hirayama, Seri, & Imamura, 1999).

Novel Nonsteroidal Progesterone Receptor Antagonists

N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been identified as a new class of nonsteroidal progesterone receptor antagonists. These compounds, due to their selective binding affinity and antagonistic activity, offer potential clinical applications in treating conditions like uterine leiomyoma, endometriosis, breast cancer, and certain psychiatric disorders. The structural development of these antagonists underscores the therapeutic relevance of benzenesulfonamide derivatives in addressing progesterone receptor-mediated pathologies (Yamada, Kazui, Yoshioka, Tanatani, Mori, Kagechika, & Fujii, 2016).

Propriétés

IUPAC Name

N-(3-hydroxycyclohexyl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO3S/c14-13(15,16)9-4-6-12(7-5-9)21(19,20)17-10-2-1-3-11(18)8-10/h4-7,10-11,17-18H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDQLZJQZMNSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.